

Application Note: Preparation and Handling of Z-VEID-FMK Stock Solution

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Z-VEID-FMK

Cat. No.: B15568806

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Audience: Researchers, scientists, and drug development professionals.

Abstract: **Z-VEID-FMK** is a cell-permeable, selective, and irreversible inhibitor of caspase-6, an executioner caspase involved in the apoptotic signaling cascade.[1][2][3] Accurate preparation and storage of **Z-VEID-FMK** stock solutions are critical for ensuring its potency and obtaining reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of **Z-VEID-FMK** stock solutions for use in cell-based assays and other research applications.

Z-VEID-FMK: Chemical Properties and Mechanism of Action

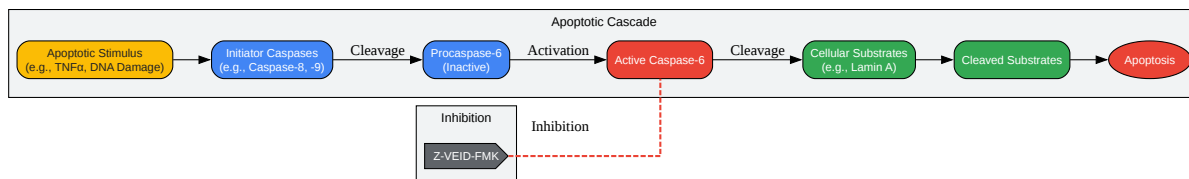
Z-VEID-FMK (Benzyloxycarbonyl-Val-Glu-Ile-Asp-fluoromethylketone) is a peptide-based inhibitor that specifically targets the active site of caspase-6.[3] The fluoromethyl ketone (FMK) group forms an irreversible covalent bond with the cysteine residue in the catalytic site of the enzyme, thereby inactivating it.[4] Its selectivity makes it a valuable tool for investigating the specific role of caspase-6 in apoptosis, neurodegenerative diseases, and other cellular processes.[5][6]

Table 1: Quantitative Data for **Z-VEID-FMK**

Property	Value	References
CAS Number	210344-96-0	[1]
Molecular Formula	C ₃₁ H ₄₅ FN ₄ O ₁₀	[7]
Molecular Weight	652.71 g/mol	[7]
Appearance	Off-white solid	[2]
Purity	>98%	[7]
Solubility	Insoluble in water	[6][7]
≥113.4 mg/mL in DMSO	[7]	
≥3.01 mg/mL in Ethanol (with warming)	[7]	
Formulation	Often supplied as a solid powder or pre-dissolved in DMSO	[7]

Caspase-6 Signaling Pathway

Caspase-6 is an executioner caspase activated by initiator caspases (e.g., Caspase-8 or Caspase-9) in response to pro-apoptotic signals. Once activated, Caspase-6 cleaves specific cellular substrates, such as Lamin A, leading to the characteristic morphological changes of apoptosis, including nuclear shrinkage and DNA fragmentation.[8] **Z-VEID-FMK** specifically blocks this process at the level of Caspase-6.



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Caption: Caspase-6 activation pathway and point of inhibition by **Z-VEID-FMK**.

Experimental Protocol: Preparation of 10 mM Z-VEID-FMK Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO, a common solvent for this inhibitor.^{[1][7]}

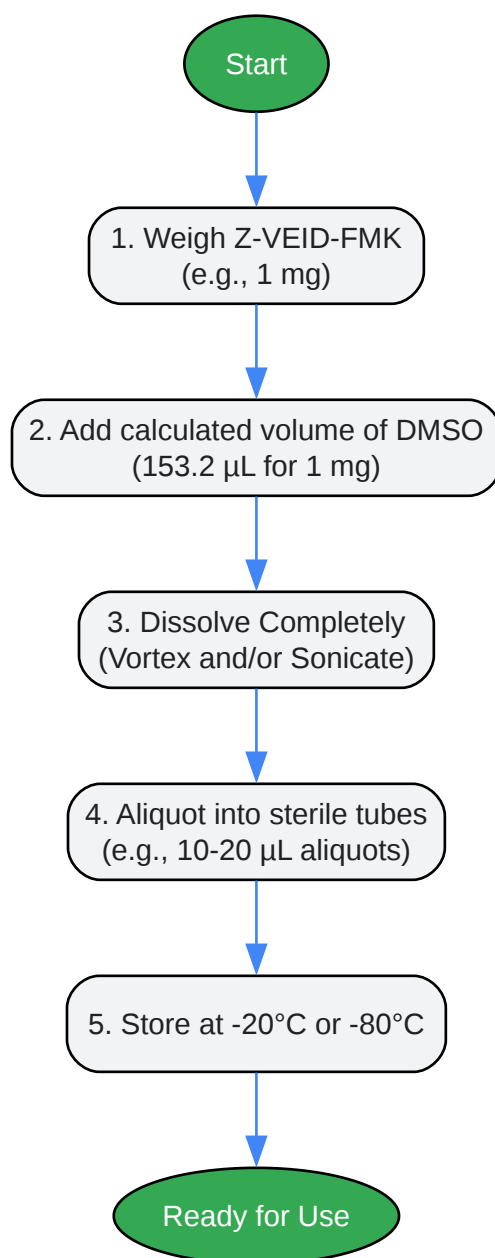
Materials:

- **Z-VEID-FMK** powder
- Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)^{[1][9][10]}
- Sterile, DNase/RNase-free microcentrifuge tubes
- Calibrated precision balance
- Pipettors and sterile tips

Equipment:

- Vortex mixer

- Ultrasonic bath (optional, for aiding dissolution)[1][6][7]
- Personal Protective Equipment (PPE): lab coat, gloves, safety glasses



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Caption: Workflow for preparing **Z-VEID-FMK** stock solution.

Procedure:

- Preparation: Before starting, allow the **Z-VEID-FMK** powder vial to equilibrate to room temperature to prevent moisture condensation.
- Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration.
 - Molecular Weight (MW) = 652.71 g/mol
 - To make a 10 mM (0.010 mol/L) solution:
 - $\text{Volume (L)} = \text{Amount (g)} / (\text{Concentration (mol/L)} * \text{MW (g/mol)})$
 - For 1 mg (0.001 g) of **Z-VEID-FMK**:
 - $\text{Volume (L)} = 0.001 \text{ g} / (0.010 \text{ mol/L} * 652.71 \text{ g/mol}) = 0.0001532 \text{ L} = 153.2 \text{ }\mu\text{L}$
 - Therefore, add 153.2 μL of DMSO per 1 mg of **Z-VEID-FMK** powder.
- Dissolution:
 - Carefully weigh the desired amount of **Z-VEID-FMK** powder (e.g., 1 mg) and place it in a sterile microcentrifuge tube.
 - Add the calculated volume of high-purity DMSO to the tube.
 - Vortex the tube thoroughly for 1-2 minutes to dissolve the powder. If the compound does not dissolve completely, warm the tube gently to 37°C and/or sonicate in an ultrasonic bath for a few minutes until the solution is clear.[\[6\]](#)[\[7\]](#)
- Aliquoting and Storage:
 - To avoid repeated freeze-thaw cycles which can degrade the inhibitor, dispense the stock solution into small, single-use aliquots (e.g., 10-20 μL) in sterile microcentrifuge tubes.[\[7\]](#)
[\[10\]](#)
 - Store the aliquots protected from light.[\[2\]](#)
 - Short-term storage: Store at -20°C for up to 1 month.[\[1\]](#)[\[10\]](#)

- Long-term storage: For optimal stability, store at -80°C for up to 6 months.[1][10]

Application and Troubleshooting

Using the Stock Solution: For cell culture experiments, the 10 mM stock solution must be diluted to a final working concentration in the culture medium. A common working concentration for **Z-VEID-FMK** is between 10 μ M and 50 μ M.[1][6]

- Example Dilution (for 20 μ M): To achieve a final concentration of 20 μ M in 1 mL of culture medium, add 2 μ L of the 10 mM stock solution (a 1:500 dilution).
- Always add the inhibitor to the medium at the same time apoptosis is induced for effective inhibition.[11] A pre-incubation period of 1 hour is also commonly used.[1]

Troubleshooting:

- Solubility Issues: If the compound precipitates out of solution upon dilution into aqueous culture medium, try pre-diluting the stock in a small volume of medium before adding it to the final culture volume. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).
- Inhibitor Inactivity: Potency can be lost due to improper storage or multiple freeze-thaw cycles. Always use a fresh aliquot for critical experiments and adhere to recommended storage conditions.[6]

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- To cite this document: BenchChem. [Application Note: Preparation and Handling of Z-VEID-FMK Stock Solution]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15568806#how-to-prepare-z-veid-fmk-stock-solution]

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